![molecular formula C18H22N4O2S B5613879 (1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)
(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves cyclization reactions of amino-thiazoles and halo ketones or the reaction of α-halo ketones with substituted 2-aminothiazoles. For example, cyclization of 2-amino-4-methyl-3-[2-aryl(hetaryl)-2-oxoethyl]-thiazolium bromides in aqueous medium has been a known method for the simple synthesis of substituted imidazo[2,1-b]thiazoles, demonstrating the versatility and adaptability of these synthesis routes in producing a broad spectrum of biologically active compounds (E. V. Sukhonosova et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as the novel dioxabicyclo[3.3.1]nonane, demonstrates complex conformations. For instance, in the title compound, bond angles are enlarged to alleviate overcrowding resulting from close intramolecular contacts. This indicates the structural complexity and the intricate intermolecular interactions present within these molecules (V. Lynch et al., 1994).
Chemical Reactions and Properties
The chemical reactivity and properties of imidazo[2,1-b]thiazoles include their ability to undergo nucleophilic substitution reactions. A noteworthy feature is the heterocyclization strategy, where a halogen atom is introduced during the ring closure, allowing for a broad range of substituents to be added to the molecule. This flexibility in functionalization highlights the compound's versatile chemical properties (C. Lamberth & F. Querniard, 2008).
properties
IUPAC Name |
(1S,5R)-3-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)5-6-22-14-4-3-13(16(22)23)9-21(10-14)17(24)15-11-20-7-8-25-18(20)19-15/h5,7-8,11,13-14H,3-4,6,9-10H2,1-2H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZSLFWRDSTNJX-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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